molecular formula C14H13NO4 B1425367 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid CAS No. 1379069-40-5

4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid

Cat. No.: B1425367
CAS No.: 1379069-40-5
M. Wt: 259.26 g/mol
InChI Key: KRWNMSSUYLJMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid ( 1379069-40-5) is a high-purity chemical compound offered for research purposes. This benzoic acid derivative features a 3-azabicyclo[3.1.0]hexane scaffold, a structure of significant interest in medicinal chemistry. Scientific patent literature indicates that substituted 3-azabicyclo[3.1.0]hexanes serve as potent inhibitors of ketohexokinase (KHK), a key enzyme in fructose metabolism . Researchers are exploring the therapeutic potential of KHK inhibitors for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), liver fibrosis, type 2 diabetes, insulin resistance, and hypertriglyceridemia . By targeting the KHK pathway, this compound provides a valuable tool for investigating fructose metabolism and developing new treatments for metabolic diseases. The product is supplied with the following identifiers: Molecular Formula: C14H13NO4, Molecular Weight: 259.26 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-14(2)9-10(14)12(17)15(11(9)16)8-5-3-7(4-6-8)13(18)19/h3-6,9-10H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWNMSSUYLJMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[31. Common synthetic routes may include:

  • Condensation Reactions: These reactions involve the combination of precursor molecules under specific conditions to form the bicyclic structure.

  • Oxidation Reactions: Oxidation steps are often required to introduce the carboxylic acid group at the appropriate position on the bicyclic core.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be used to modify the bicyclic core structure, potentially leading to the formation of new compounds.

  • Substitution Reactions: Substitution at different positions on the bicyclic core or the benzoic acid moiety can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Reduced Derivatives: Formed through reduction reactions.

  • Substituted Derivatives: Produced by substitution reactions at different positions on the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have indicated that derivatives of 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this structure have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development.
  • Anticancer Properties
    • Research has demonstrated that this compound can inhibit tumor growth in vitro. A notable study reported that derivatives of the compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Inhibition
    • The compound has been investigated for its ability to inhibit specific enzymes related to metabolic disorders. For example, it has been tested against acetylcholinesterase and α-glucosidase, showing promising results in managing conditions like Alzheimer's disease and Type 2 diabetes mellitus.

Materials Science Applications

  • Polymer Chemistry
    • The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
  • Nanotechnology
    • Its derivatives have been utilized in the fabrication of nanoparticles for drug delivery systems. The incorporation of this compound into nanocarriers has improved the solubility and bioavailability of poorly soluble drugs.

Biochemical Applications

  • Biological Activity Studies
    • Recent studies have focused on the biological activities of this compound and its derivatives. For example, research published in Advances in Basic and Applied Sciences highlighted the compound's potential as an anti-inflammatory agent through its action on specific signaling pathways .
  • In Silico Studies
    • Computational studies have provided insights into the binding affinities of the compound with various biological targets, supporting its role in drug design and discovery processes.

Case Studies

StudyApplicationFindings
Azzam et al., 2024AntimicrobialDemonstrated significant activity against Gram-positive bacteria compared to standard antibiotics .
Polymer SynthesisMaterials ScienceDeveloped a new polymer with enhanced mechanical properties using the compound as a monomer .
Enzyme Inhibition StudyBiochemistryShowed effective inhibition of α-glucosidase, indicating potential for diabetes management .

Mechanism of Action

The mechanism by which 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic Acid
  • Key Difference : Positional isomerism (benzoic acid at 3- vs. 4-position).
  • Impact : Altered electronic distribution and steric interactions may affect binding to biological targets. Both isomers are discontinued, suggesting synthetic or stability challenges .
1-[6-(6,6-Difluoro-3-aza-bicyclo[3.1.0]hex-3-yl)-pyridin-3-ylmethyl]-1H-pyrazole-4-carboxylic Acid Methyl Ester
  • Key Difference : Fluorination at the bicyclo system and esterification of the carboxylic acid.
  • Impact : Fluorine enhances metabolic stability and lipophilicity (higher logP), while the ester group may serve as a prodrug motif .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Key Difference: Arylpropanoid structure with dihydroxy and acrylic acid groups instead of a bicyclo system.

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight (g/mol) Core Structure Key Functional Groups Applications/Notes
Target Compound 259.26 Azabicyclo[3.1.0]hexane Dioxo-azetidine, benzoic acid Discontinued; rigid pharmacophore
3-Isomer 259.26 Azabicyclo[3.1.0]hexane Dioxo-azetidine, benzoic acid Discontinued; positional isomer
Fluorinated Pyrazole Ester ~350 (est.) Azabicyclo[3.1.0]hexane Difluoro, pyrazole, methyl ester Prodrug candidate
Caffeic Acid 180.16 Phenylpropanoid Dihydroxy, acrylic acid Antioxidant, dietary supplement

Mechanistic Insights

  • Substituent Effects : The dimethyl groups on the bicyclo system increase lipophilicity (predicted logP ~3.3), favoring membrane permeability but possibly reducing aqueous solubility .

Biological Activity

4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid, with the CAS number 1379069-40-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H13NO4
  • Molecular Weight : 259.26 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related bicyclic compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved include modulation of the p53 pathway and inhibition of angiogenesis.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it shows promise in inhibiting enzymes involved in inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of bicyclic compounds reported that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Antitumor Activity : In a study published in a peer-reviewed journal, the compound was tested against several human cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Modulation : Induction of G1 phase arrest in cancer cells leading to reduced proliferation.
  • Apoptosis Induction : Activation of caspase pathways resulting in programmed cell death.
  • Enzyme Interaction : Competitive inhibition of key enzymes involved in metabolic processes relevant to microbial growth and cancer cell metabolism.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerReduced viability in breast/lung cancer cells
Enzyme InhibitionInhibition of inflammatory enzymes

Q & A

Q. What are the established synthetic routes for 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid, and how are reaction conditions optimized?

A common method involves condensation reactions with substituted benzaldehyde derivatives under reflux conditions. For example, a protocol similar to the synthesis of triazole derivatives () can be adapted:

  • Dissolve the bicyclo precursor in absolute ethanol.
  • Add glacial acetic acid as a catalyst and a stoichiometric equivalent of substituted benzaldehyde.
  • Reflux for 4 hours, followed by solvent evaporation under reduced pressure and filtration.
    Yield optimization may involve adjusting reaction time, temperature (e.g., 45°C for analogous triazine derivatives ), or catalyst loading.

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Key techniques include:

  • CHN analysis for elemental composition verification (e.g., Table 2 in ).
  • 1H NMR (200–400 MHz in DMSO-d6) to resolve aromatic protons and azabicyclo hydrogen environments .
  • UV-Vis spectroscopy to monitor conjugation effects (λmax values in ).
  • Melting point determination (e.g., 180–220°C ranges observed in triazine derivatives ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., overlapping NMR signals or unexpected CHN results)?

Overlapping signals in NMR spectra (e.g., unresolved peaks in and ) can be addressed by:

  • Using higher-field NMR (≥500 MHz) or 2D techniques (COSY, HSQC).
  • Cross-referencing with computational chemistry tools (e.g., PubChem data ).
  • Validating via alternative methods like X-ray crystallography or mass spectrometry.
    For CHN discrepancies, repeat analyses under controlled humidity or use combustion-based elemental analyzers with internal standards .

Q. What experimental design principles apply to studying the compound’s biological activity, and how are confounding variables controlled?

Adopt a split-plot design () with:

  • Primary variables : Concentration gradients (e.g., 0.1–100 μM).
  • Controls : Negative (solvent-only) and positive (known inhibitors) controls.
  • Replicates : Four biological replicates per condition to account for variability.
    For antibacterial assays (), use standardized protocols like broth microdilution (CLSI guidelines) and validate via time-kill curves.

Q. How can environmental fate studies be structured to assess the compound’s persistence and ecological impact?

Follow frameworks like Project INCHEMBIOL ( ):

  • Phase 1 : Determine physical-chemical properties (logP, pKa) using HPLC or shake-flask methods.
  • Phase 2 : Simulate abiotic degradation (hydrolysis, photolysis) under controlled pH and UV light.
  • Phase 3 : Evaluate biotic degradation via microbial consortia (e.g., OECD 301F Ready Biodegradability Test).
    Include LC-MS/MS for metabolite identification and ecotoxicity assays (e.g., Daphnia magna acute toxicity) .

Q. What strategies mitigate challenges in synthesizing derivatives with enhanced bioactivity?

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability ().
  • Hybridization : Combine the azabicyclo core with bioactive moieties (e.g., benzothiazole azo groups in ).
  • Computational screening : Use molecular docking to prioritize derivatives with predicted enzyme-binding affinity (e.g., COX-2 or β-lactamase targets ).

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in biological assay results across studies?

  • Perform meta-analysis using standardized metrics (e.g., IC50, MIC).
  • Account for differences in cell lines, incubation times, or solvent systems (DMSO vs. ethanol).
  • Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships or environmental distribution data?

  • Nonlinear regression (e.g., Hill equation for dose-response curves).
  • Geospatial modeling for environmental distribution (GIS-based tools).
  • Multivariate analysis (PCA or PLS-DA) to correlate structural features with bioactivity .

Critical Research Gaps and Future Directions

  • Stereochemical effects : Explore enantiomeric impact on bioactivity (e.g., chiral HPLC separation).
  • Mechanistic studies : Use isotopic labeling (e.g., 13C in benzoic acid derivatives ) to track metabolic pathways.
  • Cross-disciplinary collaboration : Integrate computational chemistry, synthetic biology, and ecotoxicology for holistic risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.